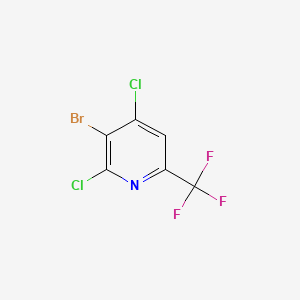![molecular formula C7H6FN3 B582495 1H-Pyrrolo[2,3-c]pyridin-5-aMine, 4-fluoro- CAS No. 1260382-22-6](/img/structure/B582495.png)
1H-Pyrrolo[2,3-c]pyridin-5-aMine, 4-fluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo[2,3-c]pyridin-5-aMine, 4-fluoro- is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of a pyrrole ring fused to a pyridine ring, with an amino group at the 5-position and a fluorine atom at the 4-position. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-c]pyridin-5-aMine, 4-fluoro- typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the reaction of an appropriate amine with a diketone under acidic conditions.
Fusion with Pyridine Ring: The pyrrole ring is then fused with a pyridine ring through a cyclization reaction, often using a catalyst such as palladium or copper.
Introduction of Fluorine: The fluorine atom is introduced at the 4-position through a halogenation reaction, typically using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).
Amination: The amino group is introduced at the 5-position through a nucleophilic substitution reaction, using an appropriate amine source.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, often using continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1H-Pyrrolo[2,3-c]pyridin-5-aMine, 4-fluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents and conditions used in these reactions include palladium or copper catalysts, organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted derivatives and coupled products.
Scientific Research Applications
1H-Pyrrolo[2,3-c]pyridin-5-aMine, 4-fluoro- has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds, which are valuable in the development of new materials and catalysts.
Biology: It is used in the study of biological processes, particularly in the investigation of enzyme inhibitors and receptor ligands.
Medicine: The compound has potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors involved in diseases such as cancer and neurological disorders.
Industry: It is used in the development of new agrochemicals and pharmaceuticals, as well as in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-c]pyridin-5-aMine, 4-fluoro- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme or receptor, inhibiting its activity and thereby modulating the associated biological pathway. For example, it may inhibit the activity of kinases involved in cell signaling pathways, leading to the suppression of cell proliferation in cancer cells.
Comparison with Similar Compounds
1H-Pyrrolo[2,3-c]pyridin-5-aMine, 4-fluoro- can be compared with other similar compounds, such as:
1H-Pyrrolo[2,3-b]pyridine: This compound has a similar structure but lacks the fluorine atom at the 4-position, which may result in different chemical reactivity and biological activity.
1H-Pyrazolo[3,4-b]pyridine: This compound has a pyrazole ring fused to a pyridine ring, which may confer different properties and applications.
4-Fluoro-1H-pyrrolo[2,3-b]pyridine: This compound has a similar structure but with the fluorine atom at a different position, which may affect its chemical and biological properties.
The uniqueness of 1H-Pyrrolo[2,3-c]pyridin-5-aMine, 4-fluoro- lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.
Properties
CAS No. |
1260382-22-6 |
|---|---|
Molecular Formula |
C7H6FN3 |
Molecular Weight |
151.144 |
IUPAC Name |
4-fluoro-1H-pyrrolo[2,3-c]pyridin-5-amine |
InChI |
InChI=1S/C7H6FN3/c8-6-4-1-2-10-5(4)3-11-7(6)9/h1-3,10H,(H2,9,11) |
InChI Key |
ROAHHCLYRRGDLW-UHFFFAOYSA-N |
SMILES |
C1=CNC2=CN=C(C(=C21)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl 2,4-dichloro-8,9-dihydro-5H-pyrimido-[4,5-d]azepine-7(6H)-carboxylate](/img/structure/B582413.png)
![2-[4-(Azidomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B582415.png)
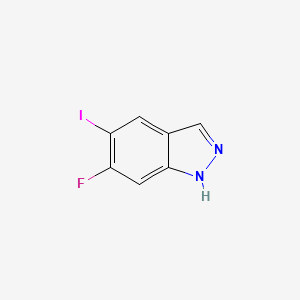
![Tert-butyl 4-[4-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-2-oxopyrrolidin-1-yl]piperidine-1-carboxylate](/img/structure/B582419.png)
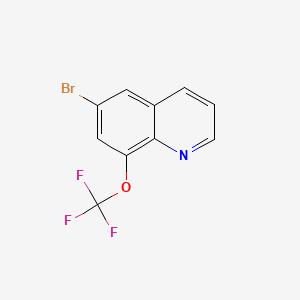
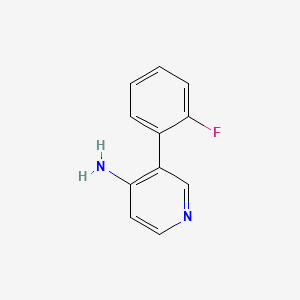
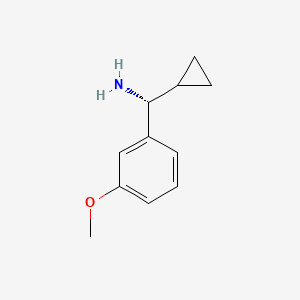
![1-(4,6-Dibromothieno[3,4-b]thiophen-2-yl)octan-1-one](/img/structure/B582424.png)
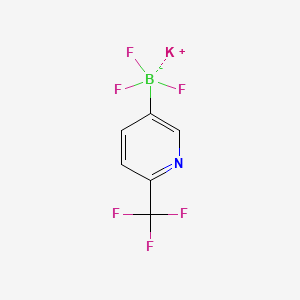
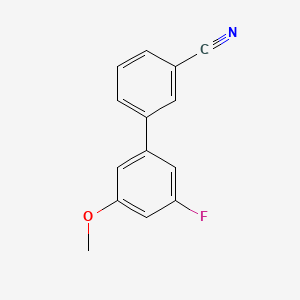

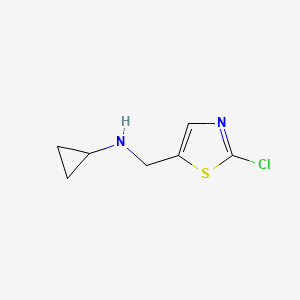
![4-Chloroimidazo[2,1-f][1,2,4]triazine](/img/structure/B582432.png)
